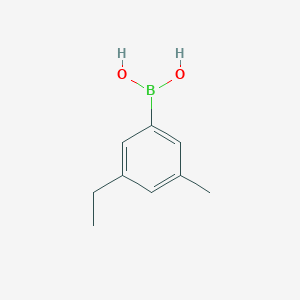
(3-Ethyl-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethyl and methyl groups at the 3 and 5 positions, respectively. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Ethyl-5-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:
- Preparation of 3-ethyl-5-methylphenyl magnesium bromide by reacting 3-ethyl-5-methylbromobenzene with magnesium in anhydrous ether.
- Reaction of the resulting Grignard reagent with trimethyl borate at low temperatures.
- Hydrolysis of the intermediate product to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethyl-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(3-Ethyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-ethyl-5-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Ethylphenylboronic acid
Comparison: (3-Ethyl-5-methylphenyl)boronic acid is unique due to the presence of both ethyl and methyl substituents on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H13BO2 |
|---|---|
Peso molecular |
164.01 g/mol |
Nombre IUPAC |
(3-ethyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Clave InChI |
QNVLYPCBHUBZEL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)CC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


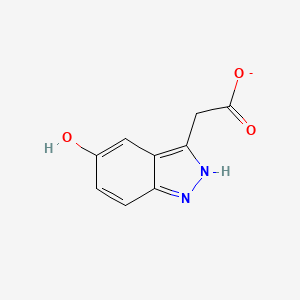
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
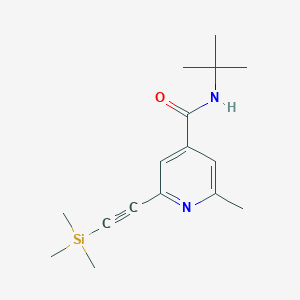
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
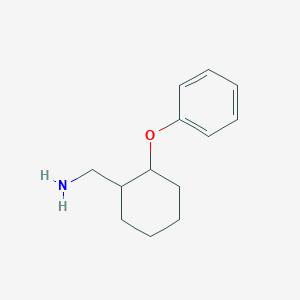
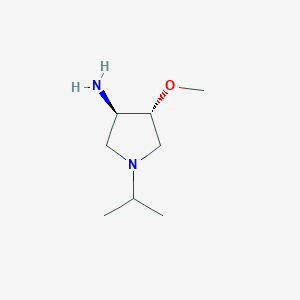
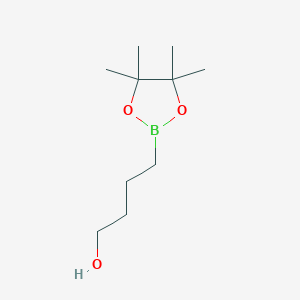
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
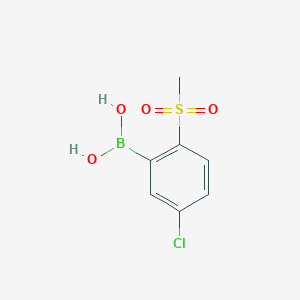
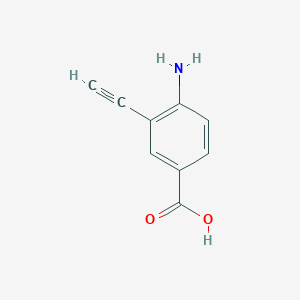
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)

